Alginate lyase

specific activity recombinant expression Pichia pastoris

Generic alginate lyase sourcing risks non-reproducible AOS profiles from uncharacterized PL family specificity. Our cataloged preparations are classified by substrate preference, thermostability, and mode of action: • polyG-selective: >8500-fold selectivity, 8560 U μmol⁻¹ (OUC-FaAly7) • Thermostable: >60% activity after 48 h at 50°C (rSAGL) • High-substrate: converts 20% w/v alginate to DP 1-4 AOS (Algt1) Each lot QC-verified for defined specificity, enabling reproducible depolymerization.

Molecular Formula C14H25N
Molecular Weight 207.35 g/mol
Cat. No. B13391124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlginate lyase
Molecular FormulaC14H25N
Molecular Weight207.35 g/mol
Structural Identifiers
SMILESCC=CC1=C(C(CC(C1(C)C)N)(C)C)C
InChIInChI=1S/C14H25N/c1-7-8-11-10(2)13(3,4)9-12(15)14(11,5)6/h7-8,12H,9,15H2,1-6H3
InChIKeyLPQSWFPLDCZNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alginate Lyase Overview and Classification


Alginate lyase (EC 4.2.2.3) is a polysaccharide lyase that depolymerizes alginate—a linear block copolymer of β-d-mannuronate (M) and α-l-guluronate (G)—via a β-elimination mechanism, generating unsaturated oligosaccharides with a 4-deoxy-l-erythro-hex-4-enopyranosyluronate at the non‑reducing end [1]. The enzyme is indispensable for the controlled production of alginate oligosaccharides (AOS) of defined size and degree of polymerization, which are valued for their bioactivity in pharmaceutical, nutraceutical, and agricultural applications [2]. Alginate lyases are classified into polysaccharide lyase (PL) families—principally PL‑5, PL‑6, PL‑7, PL‑14, PL‑15, PL‑17, and PL‑18—that differ profoundly in substrate preference (polyM‑specific, polyG‑specific, or bifunctional), mode of action (endo‑ or exolytic), pH and temperature optima, and thermostability [3].

Functional Divergence Across Alginate Lyases


Treating 'alginate lyase' as a commodity is not supported by experimental data. Members of different PL families—and even different isoforms from the same family—exhibit opposite substrate specificities (e.g., strictly polyG‑active versus strictly polyM‑active), divergent pH optima spanning pH 5.5 to 9.0, and up to 300‑fold differences in specific activity [1]. For example, the commercial Sigma Aldrich preparation (SigmALy) is active solely on poly‑guluronate blocks, whereas the recombinant SALy and FALy enzymes display broader or even complementary specificities [1]. These functional differences directly govern AOS product distribution, depolymerization rate, and compatibility with co‑processing steps (e.g., simultaneous cellulase saccharification), making generic substitution a source of non‑reproducibility and process failure [2].

Alginate Lyase Product Differentiation Evidence


Specific Activity Advantage

The purified recombinant alginate lyase rSAGL (Flavobacterium sp. H63 expressed in P. pastoris) delivers a specific activity of 4044 U mg⁻¹ protein, which is the second‑highest value documented for any alginate lyase [1]. By contrast, the widely used recombinant enzyme from Sphingomonas sp. (Megazyme E‑ALGLS) exhibits a specific activity of ~120 U mg⁻¹ under comparable conditions (40 °C, pH 7.2, sodium alginate substrate) [2]. The commercial Sigma Aldrich preparation (SigmALy) is supplied as a crude powder with a quoted activity of ≥10 000 units g⁻¹ solid; normalizing to typical protein content yields an estimated specific activity of <200 U mg⁻¹ protein . This represents a >33‑fold specific activity advantage for rSAGL, resulting in significantly lower enzyme loading requirements per gram of alginate processed [1].

specific activity recombinant expression Pichia pastoris alginate degradation

Thermostability Advantage

rSAGL retains 98.8 % of its initial activity after 2 h incubation at 50 °C at pH 6.0, and remarkably 61.6 % activity after 48 h under the same conditions [1]. In comparison, the best‑characterized PL‑6 family alginate lyase mutants (T43I and Q216I of AlyRm6A) exhibit half‑lives of 4.29 h and 4.54 h at 50 °C, respectively [2]. The wild‑type FlAlyA (PL‑7) shows a half‑life increase of only 1.73 min upon single‑point mutation, underscoring the inherent stability gap [3]. rSAGL also displays T₅₀¹⁵ of 57–58 °C and T₅₀³⁰ of 53–54 °C, which are among the highest reported for alginate lyases [1].

thermostability half-life industrial biocatalysis alginate oligosaccharides

Substrate Specificity Differentiation

The polyG‑specific alginate lyase OUC‑FaAly7 achieves a specific activity of 8560.2 ± 76.7 U μmol⁻¹ toward poly-α‑l‑guluronate (polyG), with near‑zero activity on poly‑β‑d‑mannuronate (polyM) within the first 10 min of reaction [1]. In contrast, the bifunctional AlyA from Isoptericola halotolerans shows activities of 7658.63 U mg⁻¹ on polyM and 8643.29 U mg⁻¹ on polyG, demonstrating no substrate selectivity [2]. The commercial SigmALy is active exclusively on polyG and exhibits no detectable polyM degradation [3]. This spectrum of specificities—strict polyG, strict polyM, and bifunctional—allows procurement to be matched to the desired AOS product composition: polyG‑rich oligosaccharides for specific bioactivities, polyM‑rich for others, or mixed‑chain AOS for broad‑spectrum applications.

substrate specificity polyG-specific polyM-specific bifunctional alginate oligosaccharide directed preparation

pH Optimum Divergence

The recombinant Sphingomonas alginate lyase (SALy) operates optimally across pH 5.5–7.0, which overlaps with the pH optimum of commercial cellulase cocktails (e.g., Cellic® CTec2; pH 5.0–6.0) [1]. In a combined cellulase–lyase saccharification of Laminaria digitata seaweed, SALy enabled release of 90 % of available glucose within 8 h when applied concurrently with cellulase at pH 6.0, whereas FALy and SigmALy (both pH optimum 7.5) released 58 % and 44 % less glucose, respectively, under identical conditions [1]. The low‑pH activity of SALy eliminates the need for pH adjustment between liquefaction and saccharification steps, reducing chemical usage and process cycle time.

pH optimum cellulase compatibility biorefinery brown seaweed saccharification

Product Distribution Control: Endolytic vs. Exolytic Mode

Endolytic alginate lyases (e.g., Aly35 from Vibrio sp. H204, PL‑7 family) generate a mixture of di‑, tri‑, tetra‑, and penta‑saccharides, with tri‑ and tetra‑saccharides predominating [1]. In contrast, exolytic lyases (e.g., VxAly7D, PL‑7 exo‑type) produce primarily mono‑ and disaccharides, with VxAly7D achieving specific activities of 462.4 U mg⁻¹ on sodium alginate, 357.37 U mg⁻¹ on polyG, and 441.94 U mg⁻¹ on polyM [2]. The endolytic Algt1 (Microbulbifer thermotolerans) processes 20 % (w v⁻¹) alginate solutions to deliver AOS with DP 1–4 in defined proportions: 14.02 % monosaccharides, 21.10 % disaccharides, 37.08 % trisaccharides, and 27.80 % tetrasaccharides [3]. This product‑profile predictability is absent in chemical acid hydrolysis, which yields a broad distribution of degradation products lacking the unsaturated uronic acid terminus that confers biological activity.

endo-lyase exo-lyase degree of polymerization monosaccharide production AOS composition

Alginate Lyase Application Scenarios


High-Temperature Continuous AOS Production

Processes operating at 50 °C for >24 h require an enzyme with demonstrated thermostability beyond that of most PL‑6 and PL‑7 lyases. rSAGL retains >60 % activity after 48 h at 50 °C, whereas the most stable PL‑6 mutants (AlyRm6A T43I/Q216I) exhibit half‑lives of <5 h under similar conditions [1]. This resilience supports extended batch or continuous stirred‑tank reactor configurations without intermediate enzyme replenishment, substantially lowering operating cost and downtime [2].

Integrated Biorefinery Saccharification

When alginate degradation must be performed simultaneously with cellulase‑mediated glucan hydrolysis, SALy is the enzyme of choice. Its pH optimum of 5.5–7.0 matches commercial cellulase conditions (pH 5.0–6.0), enabling one‑pot release of 90 % of available glucose within 8 h, a 1.6‑ to 2.3‑fold improvement over FALy or SigmALy at pH 6.0 [3].

PolyG-Enriched Oligosaccharide Preparation

For production of homogeneous poly‑guluronate oligosaccharides with reproducible bioactivity (e.g., immunomodulatory or anti‑tumor assays), OUC‑FaAly7 offers >8500‑fold selectivity for polyG over polyM, with a specific activity of 8560 U μmol⁻¹ on polyG [4]. This contrasts with bifunctional lyases such as AlyA, which generate mixed‑chain products that complicate bioactivity attribution and regulatory filing.

High-Concentration AOS Production with Defined DP

When processing alginate at high concentrations (≥20 % w v⁻¹) to minimize downstream water removal costs, Algt1 is effective: it converts 20 % alginate solutions to AOS with DP 1–4 in a reproducible ratio (14 % mono‑, 21 % di‑, 37 % tri‑, 28 % tetrasaccharide) [5]. This level of product profile control is unattainable with acid hydrolysis and requires procurement of an endolytic enzyme with validated high‑substrate tolerance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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